![molecular formula C15H27N3O4 B7553320 Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate, also known as Boc-Delta-Val-Arg-Phe(pNO2)-Phe-Leu or Boc-VRFFKL, is a peptide that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This peptide is a derivative of the neuropeptide Y (NPY) family, which plays a crucial role in regulating various physiological processes, including appetite, stress response, and cardiovascular function.
Wirkmechanismus
The mechanism of action of Boc-VRFFKL involves its binding to the NPY Y1 receptor, which activates a signaling pathway that regulates various physiological processes. This receptor is predominantly expressed in the hypothalamus, which is the region of the brain that controls appetite and energy homeostasis. By binding to this receptor, Boc-VRFFKL can modulate food intake and energy expenditure, making it a potential candidate for the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
Boc-VRFFKL has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve glucose metabolism in preclinical models. These effects make it a potential candidate for the treatment of type 2 diabetes and related metabolic disorders. Boc-VRFFKL has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-VRFFKL is its high potency and selectivity for the NPY Y1 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, one of the main limitations of Boc-VRFFKL is its high cost and complexity of synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on Boc-VRFFKL. One potential direction is to study its effects on other physiological processes, such as stress response and cardiovascular function. Another potential direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in vivo. Additionally, the development of new analogs and derivatives of Boc-VRFFKL may lead to the discovery of novel drug candidates for the treatment of metabolic disorders and chronic pain.
Synthesemethoden
The synthesis of Boc-VRFFKL involves the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the preparation of peptides. In this method, the peptide chain is synthesized step-by-step on a solid support using protected amino acids, which are sequentially added to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Boc-VRFFKL has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including binding to the NPY Y1 receptor, which is involved in the regulation of food intake and energy homeostasis. Boc-VRFFKL has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-6-16(7-2)12(19)10-17-8-9-18(11-13(17)20)14(21)22-15(3,4)5/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKIEROFIVAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.